(3R,4R)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-1-(4-methoxyphenyl)azetidin-2-one
Description
This β-lactam derivative features a 2-azetidinone core with stereospecific substituents:
- A 4-methoxyphenyl group at position 1.
- A (S)-2,2-dimethyl-1,3-dioxolane moiety at position 2.
- A hydroxyl group at position 2.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(3R,4R)-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C15H19NO5/c1-15(2)20-8-11(21-15)12-13(17)14(18)16(12)9-4-6-10(19-3)7-5-9/h4-7,11-13,17H,8H2,1-3H3/t11-,12+,13-/m1/s1 |
InChI Key |
ZRMYROHIJHDIBO-FRRDWIJNSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)O)C |
Canonical SMILES |
CC1(OCC(O1)C2C(C(=O)N2C3=CC=C(C=C3)OC)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical and Spectroscopic Properties
- Hydroxy vs. Acetate : The target’s C3 hydroxyl group increases polarity compared to the acetate ester in , affecting solubility and metabolic stability.
- Dioxolane vs. Sulfonyl : The dioxolane moiety in the target compound enhances rigidity, whereas sulfonyl groups in introduce strong electron-withdrawing effects, altering reactivity.
- Spectroscopic Confirmation : Analogs were characterized via $ ^1H $/$ ^13C $ NMR, IR, and MS (e.g., reported δ 5.35 ppm for vinyl protons and ESIMS m/z 338.0 [M+H]$^+$).
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